molecular formula C24H20N2OS B4089260 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol

1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol

Cat. No.: B4089260
M. Wt: 384.5 g/mol
InChI Key: DEQNKYFSFFAYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol, also known as CQT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been studied for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been found to have neuroprotective effects. This compound has been shown to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. This compound has been found to activate the protein kinase C (PKC) pathway, which is involved in many cellular processes such as cell growth and differentiation. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects:
This compound has been found to have several interesting biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been found to have anti-cancer properties, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol in lab experiments is its high purity and yield. The synthesis method for this compound has been optimized to produce high-quality material, making it suitable for use in a wide range of experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.

Future Directions

There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol. One area of interest is in the development of this compound derivatives with improved properties. These derivatives could be designed to have increased potency or selectivity for specific signaling pathways. Another area of interest is in the development of new methods for the synthesis of this compound, which could reduce the cost of producing this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its synthesis method has been optimized to produce high-quality material, and it has been found to have interesting biochemical and physiological effects. This compound has potential applications in a wide range of areas, including neuroscience, cancer research, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Properties

IUPAC Name

1-carbazol-9-yl-3-quinolin-8-ylsulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c27-18(16-28-23-13-5-7-17-8-6-14-25-24(17)23)15-26-21-11-3-1-9-19(21)20-10-2-4-12-22(20)26/h1-14,18,27H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQNKYFSFFAYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CSC4=CC=CC5=C4N=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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